N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that features a piperidine ring, a tetrahydrofuran moiety, and a cyclohexene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Tetrahydrofuran Moiety: This step involves the formation of a tetrahydrofuran ring, which can be achieved through the cyclization of 1,4-dihalobutanes in the presence of a base.
Coupling Reactions: The piperidine and tetrahydrofuran moieties are then coupled using a suitable linker, often through reductive amination or other coupling reactions.
Formation of the Cyclohexene Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with neurotransmitter receptors, while the tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability. The cyclohexene carboxamide group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Tetrahydrofuran Derivatives: Compounds such as tetrahydrofuran itself and its derivatives are known for their solvent properties and use in organic synthesis.
Cyclohexene Carboxamide Derivatives: Similar compounds include cyclohexene carboxylic acid derivatives, which are used in various chemical applications.
Uniqueness
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c20-17(15-4-2-1-3-5-15)18-12-14-6-9-19(10-7-14)16-8-11-21-13-16/h1-2,14-16H,3-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBFYCPKBJGDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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